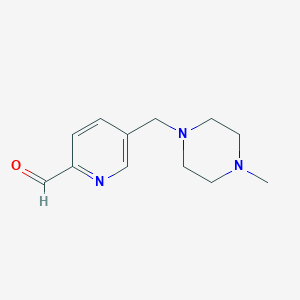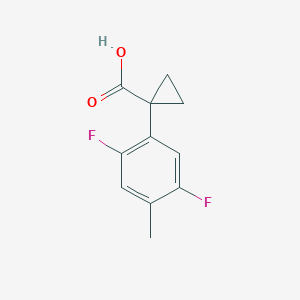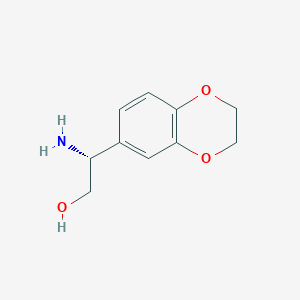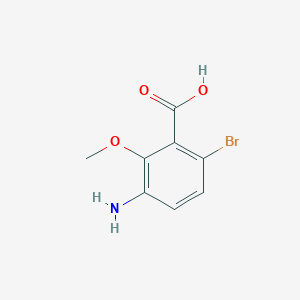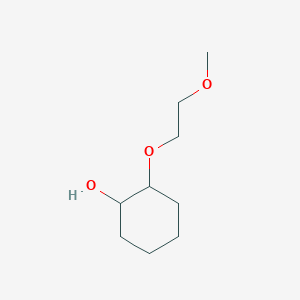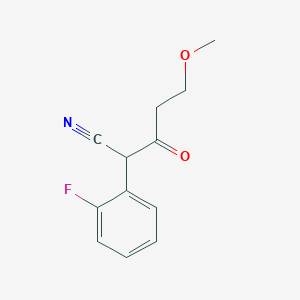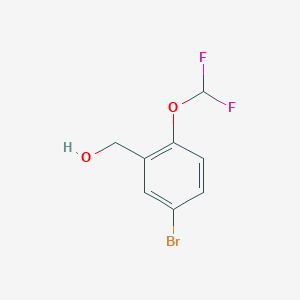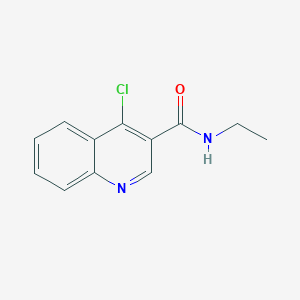
4-Chloro-N-ethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-ethylquinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antibacterial, antimalarial, and anticancer properties. The presence of the chloro and ethyl groups in the quinoline structure enhances its chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethylquinoline-3-carboxamide typically involves the Friedlander condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:
Starting Materials: o-Aminobenzophenone and diethylmalonate.
Reaction Conditions: Base-catalyzed Friedlander condensation to form ethyl-2-oxoquinoline-3-carboxylate.
Chlorination: The ethyl-2-oxoquinoline-3-carboxylate is then chlorinated using phosphorus oxychloride (POCl3) to obtain ethyl-2-chloroquinoline-3-carboxylate.
Amidation: Finally, the ethyl group is replaced with an ethylamine group to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-ethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-N-ethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N-ethylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-3-carboxamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-Ethylquinoline-3-carboxamide: Lacks the chloro group, which may influence its chemical properties and applications.
Quinoline-3-carboxamide: The parent compound without any substituents, serving as a reference point for comparing derivatives.
Uniqueness
4-Chloro-N-ethylquinoline-3-carboxamide is unique due to the presence of both chloro and ethyl groups, which enhance its chemical reactivity and potential therapeutic applications. The combination of these substituents allows for a broader range of chemical modifications and biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-N-ethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H11ClN2O/c1-2-14-12(16)9-7-15-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3,(H,14,16) |
InChI Key |
FCVINCAUKZUXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C2=CC=CC=C2N=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)

![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)
